molecular formula C20H13NO B12534212 1-(Isoquinolin-4-yl)-2-naphthaldehyde

1-(Isoquinolin-4-yl)-2-naphthaldehyde

Cat. No.: B12534212
M. Wt: 283.3 g/mol
InChI Key: PFGBAKILHIUJHT-UHFFFAOYSA-N
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Description

1-(Isoquinolin-4-yl)-2-naphthaldehyde is an organic compound that features a unique structure combining an isoquinoline moiety with a naphthaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Isoquinolin-4-yl)-2-naphthaldehyde can be synthesized through several methods. One common approach involves the condensation of isoquinoline derivatives with naphthaldehyde under specific conditions. For instance, the Bischler-Napieralski synthesis is a well-known method for preparing isoquinoline derivatives, which can then be further reacted with naphthaldehyde to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Isoquinolin-4-yl)-2-naphthaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-(Isoquinolin-4-yl)-2-naphthaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4’-(Isoquinolin-5-yl)-2,2’:6’,2’'-terpyridine
  • 1-(Isoquinolin-4-yl)methanamine
  • Isoquinoline phenyl derivatives

Comparison: 1-(Isoquinolin-4-yl)-2-naphthaldehyde is unique due to its combined isoquinoline and naphthaldehyde structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

1-isoquinolin-4-ylnaphthalene-2-carbaldehyde

InChI

InChI=1S/C20H13NO/c22-13-16-10-9-14-5-1-4-8-18(14)20(16)19-12-21-11-15-6-2-3-7-17(15)19/h1-13H

InChI Key

PFGBAKILHIUJHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=CN=CC4=CC=CC=C43)C=O

Origin of Product

United States

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